molecular formula C24H28N2O6S4 B14452893 Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester CAS No. 78081-81-9

Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester

Cat. No.: B14452893
CAS No.: 78081-81-9
M. Wt: 568.8 g/mol
InChI Key: UNWUSANDPQUHGU-UHFFFAOYSA-N
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Description

Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves multiple steps. One common method includes the reaction of carbamoyl chlorides with alcohols. Another approach is the addition of alcohols to isocyanates, which is a widely used method for preparing carbamate esters . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include various biochemical processes that are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester apart from similar compounds is its unique tetrathiobis(methyl) group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these properties are advantageous.

Properties

CAS No.

78081-81-9

Molecular Formula

C24H28N2O6S4

Molecular Weight

568.8 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]tetrasulfanyl]-N-methylcarbamate

InChI

InChI=1S/C24H28N2O6S4/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-35-36-34-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3

InChI Key

UNWUSANDPQUHGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSSSN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C

Origin of Product

United States

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